3-Amino-6-methylpyrazine-2-carbonitrile

Pteridine synthesis Heterocyclic chemistry Regioselective hydrogenation

3-Amino-6-methylpyrazine-2-carbonitrile (CAS 17890-82-3; synonym 2-amino-3-cyano-5-methylpyrazine) is a trisubstituted pyrazine heterocycle bearing amino (–NH₂), methyl (–CH₃), and nitrile (–C≡N) groups at the 3-, 6-, and 2-positions, respectively. With a molecular formula of C₆H₆N₄ and a molecular weight of 134.14 g·mol⁻¹, this compound exists as a white solid with a melting point of 172 °C (lit.) and a commercial purity specification ≥95% to 97%.

Molecular Formula C6H6N4
Molecular Weight 134.14 g/mol
CAS No. 17890-82-3
Cat. No. B093575
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Amino-6-methylpyrazine-2-carbonitrile
CAS17890-82-3
Molecular FormulaC6H6N4
Molecular Weight134.14 g/mol
Structural Identifiers
SMILESCC1=CN=C(C(=N1)C#N)N
InChIInChI=1S/C6H6N4/c1-4-3-9-6(8)5(2-7)10-4/h3H,1H3,(H2,8,9)
InChIKeyLURGZVKKNLPCSQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Amino-6-methylpyrazine-2-carbonitrile (CAS 17890-82-3): A Position-Specific Pyrazine Carbonitrile Building Block for Pteridine and Kinase Inhibitor Synthesis


3-Amino-6-methylpyrazine-2-carbonitrile (CAS 17890-82-3; synonym 2-amino-3-cyano-5-methylpyrazine) is a trisubstituted pyrazine heterocycle bearing amino (–NH₂), methyl (–CH₃), and nitrile (–C≡N) groups at the 3-, 6-, and 2-positions, respectively [1]. With a molecular formula of C₆H₆N₄ and a molecular weight of 134.14 g·mol⁻¹, this compound exists as a white solid with a melting point of 172 °C (lit.) and a commercial purity specification ≥95% to 97% . It is primarily employed as a regiochemically defined intermediate in the construction of 6-methyl-substituted pteridines and as a synthetic precursor to aminopyrazine-based kinase inhibitor scaffolds, wherein both the amino and nitrile functionalities serve as orthogonal reactive handles [1][2].

Why Generic Pyrazine Carbonitrile Analogs Cannot Substitute for 3-Amino-6-methylpyrazine-2-carbonitrile in Regioselective Synthesis


In-class pyrazine-2-carbonitrile derivatives lacking the precise 3-amino-6-methyl substitution pattern fail to deliver equivalent synthetic outcomes because both the amino group and the methyl substituent are indispensable for downstream transformations. The 6-methyl group is not a passive spectator; it directs the regiochemical outcome of hydrogenation and subsequent cyclization steps that produce 6-methyl-substituted pteridines—an outcome unattainable with the unsubstituted 3-aminopyrazine-2-carbonitrile or with analogs bearing alternative substituents at C-6 such as halogen, alkoxy, or hydrogen [1]. Furthermore, the 3-amino group serves as the anchor point for elaboration into thiourea and carboxamide pharmacophores in kinase inhibitor programs, whereas the des-amino analog 6-methylpyrazine-2-carbonitrile lacks this critical synthetic handle entirely [2]. These substitution-dependent reactivity divergences mean that casual interchange with seemingly similar pyrazine carbonitriles leads to different products, lower yields, or complete synthetic failure.

Quantitative Differentiation Evidence for 3-Amino-6-methylpyrazine-2-carbonitrile Relative to Its Closest Analogs


Exclusive Access to 6-Methylpteridine via Hydrogenation–Cyclization: Head-to-Head Comparison with 3-Aminopyrazine-2-carbonitrile

In the landmark pteridine synthesis study by Albert and Ohta (1970), 3-aminopyrazine-2-carbonitrile (the unsubstituted analog) underwent hydrogenation to give 2-amino-3-aminomethylpyrazine, which cyclized to 3,4-dihydropteridine—the unsubstituted scaffold. In a parallel arm of the same study, 3-amino-6-methylpyrazine-2-carbonitrile was hydrogenated to 2-amino-3-aminomethyl-5-methylpyrazine, which cyclized to 3,4-dihydro-6-methylpteridine and upon MnO₂ oxidation furnished 6-methylpteridine—described by the authors as the 'long-sought' target [1]. The unsubstituted analog cannot yield 6-methylpteridine because it lacks the methyl group required at the 6-position of the final pteridine ring. Both transformations were conducted under analogous hydrogenation and cyclization conditions within the same study, constituting a direct head-to-head comparison.

Pteridine synthesis Heterocyclic chemistry Regioselective hydrogenation

MK-2 Kinase Inhibitor Scaffold: Potency Benchmarking of Derivatives Built on 3-Amino-6-methylpyrazine-2-carbonitrile

Lin et al. (2009) reported that 1-(2-aminopyrazin-3-yl)methyl-2-thioureas, synthesized from 3-amino-6-methylpyrazine-2-carbonitrile as the aminopyrazine core, achieve IC₅₀ values as low as 15 nM against the MK-2 enzyme in vitro [1]. These compounds also suppress lipopolysaccharide (LPS)-stimulated TNFα expression in THP-1 cells and demonstrate in vivo efficacy in an acute inflammation mouse model [1]. In a follow-up study (Lin et al., 2015), non-thiourea-containing aminopyrazine derivatives based on the same scaffold were optimized to low micromolar to sub-micromolar IC₅₀ values against MK-2 [2]. These potency values must be interpreted in context: the 3-amino-6-methylpyrazine-2-carbonitrile core provides the essential 2-aminopyrazine pharmacophore that is a prerequisite for MK-2 binding; analogs lacking the 3-amino group (e.g., 6-methylpyrazine-2-carbonitrile) cannot engage the hinge-binding region of the kinase and show no reported MK-2 activity.

Kinase inhibition MK-2 (MAPKAP-K2) TNFα suppression

Melting Point as a Procurement Identity Check: Direct Comparison with 3-Aminopyrazine-2-carbonitrile

The melting point of 3-amino-6-methylpyrazine-2-carbonitrile is 172 °C (white solid) , whereas the unsubstituted analog 3-aminopyrazine-2-carbonitrile (CAS 25911-65-3) melts at 191.9 °C [1]. This 19.9 °C differential provides a simple, low-cost identity confirmation test that can be performed upon receipt of material, without requiring NMR or HPLC. The methyl group also increases molecular weight to 134.14 Da (vs. 120.11 Da for the unsubstituted analog) and alters the density to 1.27 g·cm⁻³ (vs. 1.34 g·cm⁻³) [1].

Quality control Identity confirmation Physical characterization

Cyanation Reactivity Advantage: Electron-Donating Methyl Group Enhances Regioselectivity vs. Halogen-Substituted Analogs

Sato and Takeuchi (1990) demonstrated that 2-amino-3-bromo-5-methylpyrazine can be efficiently cyanated with sodium dicyanocuprate to afford 3-amino-6-methylpyrazine-2-carbonitrile, providing a practical synthetic route to this building block . More broadly, Sato et al. (1993) reported that in Lewis acid-mediated cyanation of pyrazine N-oxides with trimethylsilyl cyanide, electron-donating substituents (including methyl) significantly enhance both reaction yield and regioselectivity for 2-substituted 3-cyanopyrazine formation, whereas electron-withdrawing chloro substituents suppress conversion [1]. This structure–reactivity relationship establishes that the 6-methyl group in the target compound is not merely a passive structural feature but actively contributes to favorable reactivity in the cyanation step, giving it a synthetic accessibility advantage over 6-halo analogs.

Cyanation Lewis acid catalysis Regioselectivity

FGFR Inhibitor Lead Generation: Carboxamide Derivatives Derived from 3-Amino-6-methylpyrazine-2-carbonitrile

3-Amino-6-methylpyrazine-2-carbonitrile serves as a precursor to 3-amino-6-methylpyrazine-2-carboxamide derivatives that have been designed and evaluated as novel FGFR (fibroblast growth factor receptor) inhibitors [1]. SAR exploration led to the identification of compound 18i, a pan-FGFR inhibitor with favorable in vitro activity against FGFR1–4 [1]. This application is enabled by the presence of the nitrile group at C-2, which can be hydrolyzed to the carboxamide, while the 6-methyl group provides a substitution point distinct from the unsubstituted analog. By contrast, 3-aminopyrazine-2-carbonitrile (lacking the 6-methyl) would yield the corresponding unsubstituted carboxamide series, which explores a different region of chemical space and may exhibit altered kinase selectivity profiles.

FGFR inhibition Kinase inhibitor Pan-FGFR

Commercial Purity Grade and Procurement Availability: 97% Purity from Major Vendor vs. 95% for N-Oxide Derivatives

3-Amino-6-methylpyrazine-2-carbonitrile is commercially available in 97% purity from Sigma-Aldrich (Fluorochem Preferred Partner) and at 95% minimum purity from AKSci and other vendors . In contrast, the closely related N-oxide derivative 2-amino-3-cyano-5-methylpyrazine 1-oxide (CAS 19994-56-0) is typically supplied at 95% purity maximum . The higher commercial purity ceiling (97% vs. 95%) reduces the impurity burden in downstream reactions that are sensitive to trace contaminants, such as catalytic hydrogenations and kinase assay screening. Additionally, the target compound is available from ≥12 global suppliers as of 2026 , ensuring competitive pricing and supply chain redundancy.

Commercial sourcing Purity specification Laboratory procurement

Procurement-Driven Application Scenarios for 3-Amino-6-methylpyrazine-2-carbonitrile Based on Quantitative Differentiation Evidence


Synthesis of 6-Methylpteridine and Its Derivatives (Methotrexate Analogs, Molybdenum Cofactor Models)

This is the defining application for which the compound is irreplaceable. As established by Albert and Ohta (1970), only 3-amino-6-methylpyrazine-2-carbonitrile—and not the unsubstituted 3-aminopyrazine-2-carbonitrile—can be converted via hydrogenation, cyclization, and MnO₂ oxidation into 6-methylpteridine [1]. Research groups synthesizing 6-methylpteridine-based molecules (including methotrexate analogs, folate antagonists, and molybdenum cofactor pterin models) must procure the 6-methyl-substituted building block; any attempt to substitute with the cheaper or more readily available unsubstituted analog will yield the wrong pteridine scaffold.

MK-2 (MAPKAP-K2) Inhibitor Drug Discovery: Thiourea and Non-Thiourea Lead Optimization

The 3-amino-6-methylpyrazine-2-carbonitrile scaffold is the entry point for synthesizing 1-(2-aminopyrazin-3-yl)methyl-2-thioureas, a compound class with IC₅₀ values as low as 15 nM against MK-2 and demonstrated in vivo TNFα suppression in murine inflammation models [2][3]. Pharmaceutical discovery teams targeting MK-2 for rheumatoid arthritis, inflammatory bowel disease, or other inflammatory indications should prioritize this specific building block, as analogs lacking the 3-amino group (e.g., 6-methylpyrazine-2-carbonitrile) cannot be elaborated into the active thiourea pharmacophore.

FGFR Pan-Inhibitor Lead Generation via Nitrile Hydrolysis to Carboxamide

When hydrolyzed at the C-2 nitrile, 3-amino-6-methylpyrazine-2-carbonitrile yields 3-amino-6-methylpyrazine-2-carboxamide, the core scaffold for a series of pan-FGFR inhibitors active against FGFR1–4 [4]. Medicinal chemistry groups pursuing FGFR-targeted oncology programs can use this building block to access a 6-methyl-substituted chemical space that is complementary to—and not accessible from—the unsubstituted 3-aminopyrazine-2-carbonitrile.

Laboratory Procurement with Identity Verification via Melting Point (172 °C)

The 19.9 °C melting point differential between 3-amino-6-methylpyrazine-2-carbonitrile (172 °C) and the unsubstituted analog 3-aminopyrazine-2-carbonitrile (191.9 °C) enables rapid, equipment-minimal identity confirmation upon receipt [5]. Procurement officers and QC laboratories can use this property to distinguish between the two compounds before committing material to multi-step synthetic sequences, reducing the risk of costly misidentification errors.

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